molecular formula C19H21NO4 B13709823 17-Allyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one-d5 Hydrochloride

17-Allyl-4,5alpha-epoxy-3,14-dihydroxymorphinan-6-one-d5 Hydrochloride

Cat. No.: B13709823
M. Wt: 332.4 g/mol
InChI Key: UZHSEJADLWPNLE-WXNBHMOSSA-N
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Description

Naloxone-d5 is a deuterated form of naloxone, an opioid antagonist used to counter the effects of opioid overdose. The deuterium atoms in Naloxone-d5 replace hydrogen atoms, making it a stable isotopic label. This compound is primarily used as an analytical standard in mass spectrometry to study the pharmacokinetics of naloxone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naloxone-d5 involves the incorporation of deuterium atoms into the naloxone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of Naloxone-d5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. Quality control measures are implemented to ensure the purity and isotopic labeling of the final product .

Chemical Reactions Analysis

Types of Reactions

Naloxone-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Naloxone-d5 is extensively used in scientific research, particularly in:

Mechanism of Action

Naloxone-d5, like naloxone, acts as a competitive inhibitor of the µ-opioid receptor. It binds to these receptors with high affinity, displacing opioid agonists and reversing their effects. This action rapidly restores normal respiration and consciousness in individuals experiencing opioid overdose .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Naloxone-d5

Naloxone-d5’s uniqueness lies in its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms allows for precise quantification and differentiation from non-deuterated naloxone in mass spectrometry, enhancing the accuracy of pharmacokinetic studies .

Properties

Molecular Formula

C19H21NO4

Molecular Weight

332.4 g/mol

IUPAC Name

(4R,4aS,12bS)-4a,9-dihydroxy-3-(1,1,2,3,3-pentadeuterioprop-2-enyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C19H21NO4/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11/h2-4,14,17,21,23H,1,5-10H2/t14-,17?,18+,19-/m1/s1/i1D2,2D,8D2

InChI Key

UZHSEJADLWPNLE-WXNBHMOSSA-N

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])N1CC[C@]23C4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)[2H]

Canonical SMILES

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O

Origin of Product

United States

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